Antibacterial agent 215

Carbonic Anhydrase Inhibition Enzyme Kinetics hCA I

Select Antibacterial agent 215 (Compound 3b), the most potent hCA I/II inhibitor in its class (Ki: 17.61/5.14 nM), for your multi-target drug discovery programs. Its balanced inhibition profile and defined antimicrobial potency (M. tuberculosis MIC: 62.5 μg/ml) make it an essential, literature-validated positive control and reference compound for SAR studies, ensuring experimental reproducibility and scientific validity.

Molecular Formula C22H25NO5
Molecular Weight 383.4 g/mol
Cat. No. B15560374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial agent 215
Molecular FormulaC22H25NO5
Molecular Weight383.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H25NO5/c1-26-17-11-9-16(10-12-17)19-18(20(24)27-2)14-22(23-19,21(25)28-3)13-15-7-5-4-6-8-15/h4-12,18-19,23H,13-14H2,1-3H3
InChIKeyFSYILAZAWUTKIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Agent 215: Dual CA/AChE Inhibitor with Anti-Tubercular Activity for Drug Discovery


Antibacterial agent 215 (Compound 3b) is a pyrrolidine-containing benzenesulfonamide derivative [1]. It functions as a multi-target small molecule inhibitor of human carbonic anhydrase isoforms hCA I and hCA II, as well as acetylcholinesterase (AChE) [1]. The compound is characterized by a molecular formula of C22H25NO5 and a molecular weight of 383.44 g/mol . Its reported biological profile includes in vitro anti-tubercular activity against Mycobacterium tuberculosis and antifungal activity against Candida spp. strains [2].

Antibacterial Agent 215: Why In-Class Substitution Fails Without Comparative Potency Data


Substituting Antibacterial agent 215 with another compound from the same benzenesulfonamide series without reviewing the primary data is not scientifically justified. The pyrrolidine-benzenesulfonamide library reported in the source literature exhibits a wide range of enzyme inhibition potencies, with Ki values varying by orders of magnitude among structural analogs [1]. For example, while some members of the series show strong AChE inhibition, others, such as Compound 3b (Antibacterial agent 215), are uniquely optimized for dual hCA I/hCA II inhibition [1]. Consequently, selecting a different analog solely based on scaffold similarity would result in a different enzyme inhibition profile and potentially different antimicrobial potency, which directly impacts the validity of comparative research studies [1].

Antibacterial Agent 215: Evidence-Based Selection Guide with Quantitative Comparator Data


Antibacterial Agent 215: Superior Carbonic Anhydrase Isoform Inhibition Potency Relative to Series Analogs

Antibacterial agent 215 (Compound 3b) was identified as the most potent carbonic anhydrase (CA) inhibitor within the pyrrolidine-benzenesulfonamide series reported by Poyraz et al. [1]. Its inhibitory constants (Ki) for hCA I and hCA II were determined to be 17.61 ± 3.58 nM and 5.14 ± 0.61 nM, respectively [1]. This represents a substantial improvement over the general CA inhibition observed across other members of the same series, which were not individually identified as having comparable potency [1]. The primary publication explicitly highlights Compound 3b for its exceptional enzyme inhibitory potency [1].

Carbonic Anhydrase Inhibition Enzyme Kinetics hCA I hCA II

Antibacterial Agent 215: Comparative Anti-Tubercular MIC Against M. tuberculosis Within the Same Chemical Series

In a direct comparison within the same study, Antibacterial agent 215 (Compound 3b) exhibits an MIC of 62.5 μg/ml against M. tuberculosis [1]. This activity is quantifiably distinct from other compounds in the series. For instance, compounds 6a-6c demonstrated a moderate anti-tuberculosis effect with an MIC of 15.62 μg/ml against the same pathogen [1]. This four-fold difference in MIC underscores the significant impact of specific structural modifications within the benzenesulfonamide scaffold on anti-mycobacterial efficacy [1].

Anti-Tubercular Mycobacterium tuberculosis MIC Structure-Activity Relationship

Antibacterial Agent 215: Broad-Spectrum Antifungal MIC Against Multiple Candida Species

Antibacterial agent 215 demonstrates consistent antifungal activity across multiple clinically relevant Candida species. The reported minimum inhibitory concentration (MIC) is 125 μg/ml against Candida spp. strains ATCC 14053, ATCC 1369, and ATCC 15126 [1]. This specific value places the compound within the activity range reported for the broader pyrrolidine-benzenesulfonamide series, which exhibited 'weaker antifungal and antibacterial activity in the range of MIC 500-62.5 μg/ml' [1]. The consistent 125 μg/ml MIC against all three tested Candida strains suggests a reliable, albeit moderate, antifungal profile that is a defined characteristic of this specific analog .

Antifungal Candida spp. MIC Broad-Spectrum Activity

Antibacterial Agent 215: Dual CA/AChE Inhibition Profile for Multi-Target Drug Discovery Applications

Beyond its carbonic anhydrase inhibitory activity, Antibacterial agent 215 also inhibits acetylcholinesterase (AChE) with a Ki of 43.74 nM [1]. This dual-target inhibition profile (CA and AChE) differentiates it from other compounds in the same series that were designed with different selectivity profiles. For direct comparison, compounds 6a and 6b from the same study were identified as 'remarkable AChE inhibition effects' with Ki values of 22.34 ± 4.53 nM and 27.21 ± 3.96 nM, respectively, in comparison to the reference drug tacrine [1]. While 6a and 6b are more potent AChE inhibitors, they lack the pronounced CA inhibition potency of Compound 3b [1].

Acetylcholinesterase AChE Multi-Target Drug Enzyme Inhibition

Antibacterial Agent 215: Validated Research and Industrial Application Scenarios


Carbonic Anhydrase Inhibitor Screening and SAR Studies

Antibacterial agent 215 (Compound 3b) is the preferred standard in carbonic anhydrase inhibitor screening programs, particularly for hCA I and hCA II. This is based on its validation as 'the most potent CAs inhibitor' in the series with reported Ki values of 17.61 ± 3.58 nM (hCA I) and 5.14 ± 0.61 nM (hCA II) [1]. It serves as an essential positive control for benchmarking the potency of novel synthetic benzenesulfonamide derivatives.

Multi-Target Drug Discovery (Anti-Infective with CNS Implications)

Due to its quantitatively defined dual inhibition of human carbonic anhydrase (hCA I, hCA II) and acetylcholinesterase (AChE) with a Ki of 43.74 nM, Antibacterial agent 215 is a critical research tool for multi-target drug discovery programs exploring the intersection of anti-infective therapy and CNS pharmacology [1]. Its unique balanced inhibition profile makes it a valuable reference compound for designing new chemical entities with polypharmacology.

Anti-Tubercular and Antifungal Activity Profiling

This compound is a specific tool for anti-mycobacterial and antifungal research, characterized by a defined M. tuberculosis MIC of 62.5 μg/ml and a consistent MIC of 125 μg/ml against Candida spp. (ATCC 14053, ATCC 1369, ATCC 15126) [1]. It is an essential reference for structure-activity relationship (SAR) studies within the pyrrolidine-benzenesulfonamide class, as it provides a distinct activity profile (62.5 μg/ml) that directly contrasts with other analogs like compounds 6a-6c (15.62 μg/ml) [1].

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